8-methoxy-2-methyl-8H-quinazolin-4-one
Description
Significance of the Quinazolin-4-one Core Scaffold in Medicinal Chemistry
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its broad and potent biological activities. nih.govscispace.com This nitrogen-containing heterocyclic system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a core component in numerous synthetic and naturally occurring compounds. nih.gov The versatility of the quinazolinone ring allows for substitutions at various positions, which significantly influences its physicochemical properties and biological functions. nih.gov
Derivatives of quinazolin-4-one have been shown to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. nih.govnih.govnih.gov This wide range of activities has made the quinazolinone scaffold a focal point for the design and development of novel therapeutic agents. nih.govijfmr.com For instance, several quinazolinone-based drugs have been approved for clinical use, particularly as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy. nih.govnih.gov
Historical Perspective on the Discovery and Initial Investigations of 8-methoxy-2-methyl-8H-quinazolin-4-one
The lack of a prominent historical record for the specific discovery of this compound suggests it may have been initially synthesized as part of a larger library of compounds in broader chemical explorations rather than being the primary focus of a landmark study.
Rationale for Academic Research on this compound and its Derivatives
Academic research into this compound and its derivatives is primarily driven by the established therapeutic potential of the quinazolinone scaffold. The specific placement of a methoxy (B1213986) group at the 8-position and a methyl group at the 2-position provides a unique electronic and steric profile that can be systematically modified to explore structure-activity relationships (SAR).
The primary rationales for its investigation include:
Anticancer Drug Discovery: A significant body of research focuses on the cytotoxic properties of quinazolinone derivatives against various cancer cell lines. nih.govnih.govresearchgate.net The 8-methoxy substitution, in particular, has been explored in the design of compounds targeting specific signaling pathways in cancer cells, such as the β-catenin/TCF4 pathway.
Enzyme Inhibition: The quinazolinone core is a known pharmacophore for inhibiting various enzymes, including protein kinases. Research on derivatives of this compound often aims to develop selective and potent inhibitors of enzymes like EGFR, which are overexpressed in many cancers. nih.gov
Anti-inflammatory Applications: The anti-inflammatory potential of quinazolinones is another key area of investigation. nih.gov Research into derivatives of the title compound explores their ability to modulate inflammatory pathways.
Scope and Research Objectives for Comprehensive Studies of this compound
Comprehensive studies involving this compound and its analogs are typically designed with the following scope and objectives:
Synthesis of Novel Derivatives: A primary objective is the synthesis of a library of related compounds with systematic variations in their structure. This often involves modifying substituents on the quinazolinone core to understand their impact on biological activity.
In Vitro Biological Evaluation: A crucial step is the screening of these synthesized compounds for their biological activity. For anticancer research, this involves determining the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. nih.gov
Mechanistic Studies: To understand how these compounds exert their effects, research objectives often include elucidating their mechanism of action. This can involve studies on enzyme inhibition, induction of apoptosis (programmed cell death), and cell cycle analysis. nih.gov
Structure-Activity Relationship (SAR) Analysis: A key goal is to establish a clear relationship between the chemical structure of the derivatives and their observed biological activity. This knowledge is vital for the rational design of more potent and selective compounds. nih.gov
Detailed Research Findings
The following tables present a summary of the physicochemical properties of the title compound and the in vitro cytotoxic activity of some of its derivatives.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 90915-45-0 | aablocks.com |
| Molecular Formula | C₁₀H₁₀N₂O₂ | aablocks.com |
| Molecular Weight | 190.20 g/mol |
| Melting Point | 150-160 °C | |
Table 1: Physicochemical Properties In Vitro Cytotoxicity of Selected Quinazolinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung) | Not specified, but high activity reported | nih.gov |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung) | Not specified, but high activity reported | nih.gov |
| 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung) | Not specified, but high activity reported | nih.gov |
Table 2: In Vitro Cytotoxicity Data
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
8-methoxy-2-methyl-8H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5,8H,1-2H3 |
InChI Key |
QKOCOBJILUOBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC(C2=N1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxy 2 Methyl 8h Quinazolin 4 One and Its Analogues
Classical and Contemporary Synthetic Routes for 8-methoxy-2-methyl-8H-quinazolin-4-one
The construction of the this compound core generally relies on the formation of the pyrimidinone ring fused to a benzene (B151609) ring. This can be achieved through several established and more recent synthetic methods.
Multi-Step Synthesis Pathways
Multi-step synthesis is a cornerstone for the preparation of complex molecules, allowing for the purification of intermediates and precise control over the final structure. A common strategy for synthesizing this compound involves the use of a substituted anthranilic acid derivative as a key precursor.
A plausible and widely practiced route starts with 2-amino-3-methoxybenzoic acid. This starting material contains the necessary methoxy (B1213986) group at the desired position on the benzene ring. The synthesis typically proceeds through the following key steps:
N-Acetylation: The amino group of 2-amino-3-methoxybenzoic acid is first acetylated using reagents like acetyl chloride or acetic anhydride (B1165640) to form 2-acetamido-3-methoxybenzoic acid.
Cyclization: The resulting N-acetylated intermediate is then cyclized to form a benzoxazinone (B8607429) intermediate, specifically 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one. This cyclization is often achieved by heating with a dehydrating agent like acetic anhydride.
Amination and Rearrangement: The benzoxazinone is subsequently reacted with ammonia (B1221849) or an ammonia source. This opens the oxazinone ring and is followed by an intramolecular cyclization to yield the final product, this compound.
This multi-step approach is advantageous for its reliability and the ability to isolate and characterize intermediates, ensuring the purity of the final compound.
A similar multi-step approach has been utilized in the synthesis of related 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, which begins with 4-hydroxy-3-methoxy-2-nitrobenzoic acid. nih.gov This highlights the adaptability of multi-step pathways in generating a variety of analogues. The general synthetic scheme for related quinazolinones often involves the initial formation of a benzoxazinone intermediate followed by reaction with an appropriate amine to yield the desired quinazolinone. nih.gov
Table 1: Representative Multi-Step Synthesis of a Quinazolinone Analogue
| Step | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 6-Bromoanthranilic acid, Acid chloride | Triethylamine, Tetrahydrofuran, Room Temperature, Overnight | 2-Acylamino-6-bromobenzoic acid | nih.gov |
| 2 | 2-Acylamino-6-bromobenzoic acid | Acetic anhydride, Reflux, 3-20 h | 6-Bromo-2-substituted-benzoxazinone | nih.gov |
One-Pot Reaction Strategies
To improve efficiency and reduce waste, one-pot syntheses have been developed for quinazolinone derivatives. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.
A potential one-pot strategy for this compound could involve the reaction of 2-amino-3-methoxybenzamide (B19153) with an appropriate acetylating agent, followed by in-situ cyclization. For instance, a mixture of 2-aminobenzamide, an aldehyde, and an oxidant can yield quinazolinones in a single step. mdpi.com Adapting this to the target molecule, 2-amino-3-methoxybenzamide could be reacted with a methyl source under oxidative conditions.
One-pot multicomponent reactions (MCRs) are particularly powerful. A catalyst-free, one-pot, three-component synthesis of 2-substituted quinazolin-4-carboxamides has been reported from 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net This demonstrates the feasibility of constructing the quinazolinone ring system in a single, efficient operation.
Expedited Synthesis Approaches for this compound
To accelerate the synthesis of this compound and its analogues, several modern techniques have been employed, focusing on reducing reaction times and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.gov The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, has been significantly improved using microwave heating. frontiersin.org
For the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, a two-step reaction has been developed where the final step, the reaction of benzoxazinone with an amine, can be accelerated by microwave irradiation. researchgate.net A general method for the microwave-assisted synthesis of quinazolinones involves the reaction of 2-halobenzoic acids with amidines in the presence of an iron catalyst in water. rsc.orgsci-hub.cat This approach offers a green and rapid route to the quinazolinone core.
Table 2: Microwave-Assisted Synthesis of Quinazolinone Derivatives
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Halobenzoic acid, Amidine hydrochloride | Fe2(acac)3, DMEDA, Cs2CO3 | Water | Microwave, 30 min | 2-Substituted quinazolinone | Moderate to High | sci-hub.cat |
| 2-Aminobenzamide, Succinic anhydride | None | Pinane | Microwave, 110 °C, 10 min then 180 °C, 15 min | 2-(Carboxyethyl)quinazolin-4-one | Good | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of quinazolinone synthesis, this includes the use of safer solvents, renewable starting materials, and energy-efficient methods.
The use of water as a solvent in microwave-assisted, iron-catalyzed cyclization for quinazolinone synthesis is a prime example of a green chemistry approach. rsc.orgsci-hub.cat Another innovative green method involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. tandfonline.com A two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been reported using a choline chloride:urea DES, which serves as a recyclable and biodegradable reaction medium. researchgate.nettandfonline.com
Furthermore, catalyst-free and solvent-free conditions represent a significant advancement in green synthesis. The reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides a clean and high-yielding route to quinazolino[4,3-b]quinazolin-8-ones. frontiersin.org
Catalytic Methods in this compound Formation
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. Various metal-based catalysts have been employed for the synthesis of the quinazolinone scaffold.
Copper-catalyzed reactions are particularly common. For instance, a copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines provides an efficient route to quinazolin-4-ones. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-halobenzamides with nitriles. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are also powerful tools. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids has been developed for the synthesis of diverse quinazolines. nih.gov For the synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones, a key step can be a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce substituents onto the quinazolinone core. nih.govmdpi.com
Iron-catalyzed cyclization, as mentioned in the microwave-assisted section, offers a more sustainable and cost-effective alternative to precious metal catalysts. rsc.orgsci-hub.cat
Table 3: Catalytic Methods in Quinazolinone Synthesis
| Reaction Type | Catalyst | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Imidoylative cross-coupling/cyclocondensation | Cu(II) acetate | 2-Isocyanobenzoates, Amines | Anisole, Microwave heating for aromatic amines | Quinazolin-4-ones | organic-chemistry.org |
| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl2 | 6-Bromo(3H)-quinazolin-4-one, Phenylboronic acid | K2CO3, Toluene/1,4-dioxane, Microwave, 120 °C, 20 min | 6-Phenyl(3H)-quinazolin-4-one | mdpi.com |
Synthesis of Structural Analogues and Derivatives of this compound
The generation of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. Synthetic efforts are primarily directed towards modifying the quinazolinone core at various positions.
Diversification of the quinazolinone scaffold allows for the introduction of a wide range of functional groups, leading to the creation of extensive compound libraries for biological screening. Key strategies include the variation of substituents at the 2, 3, and aromatic ring positions.
A prevalent method for synthesizing 2-substituted-4(3H)-quinazolinones involves the condensation of an appropriately substituted anthranilic acid with an amide or a related functional group. For the synthesis of 2-methyl substituted quinazolinones, a common approach is the reaction of an anthranilic acid with acetic anhydride to form a 2-methyl-3,1-benzoxazin-4-one intermediate. This intermediate can then be reacted with a variety of nitrogen nucleophiles to introduce diversity at the 3-position. researchgate.netresearchgate.net For instance, reaction with ammonia or hydrazine (B178648) hydrate (B1144303) would yield the 3-unsubstituted or 3-amino quinazolinone, respectively.
Molecular hybridization is another powerful strategy for diversification. This involves combining the quinazolinone pharmacophore with other biologically active moieties to create hybrid molecules with potentially synergistic or multi-target activities. For example, quinazolinone-chalcone derivatives and quinazolinone-1,2,3-triazole hybrids have been synthesized and investigated for their therapeutic potential. nih.gov
Furthermore, diversification can be achieved by modifying the aromatic part of the quinazolinone ring system. Starting from different substituted anthranilic acids allows for the introduction of various functional groups on the benzene ring, which can significantly influence the biological activity of the resulting compounds. Structure-activity relationship studies have indicated that positions 2, 6, and 8 of the quinazolinone ring are particularly important for various pharmacological activities. nih.gov
The following table summarizes some of the key starting materials and the resulting diversified quinazolinone structures:
| Starting Material 1 (Anthranilic Acid Derivative) | Starting Material 2 | Resulting Quinazolinone Feature |
| 2-Aminobenzoic acid | Acetic anhydride, then Ammonia | 2-Methyl-4(3H)-quinazolinone |
| 2-Aminobenzoic acid | Acetic anhydride, then Hydrazine | 3-Amino-2-methyl-4(3H)-quinazolinone |
| Substituted Anthranilic Acids | Various Amides/Nitriles | Variously substituted quinazolinone core |
| 2-Aminobenzamide | Aldehydes | 2-Substituted-4(3H)-quinazolinones |
Regioselective functionalization of the pre-formed quinazolinone scaffold is a sophisticated approach to introduce chemical diversity at specific positions that might not be accessible through traditional linear syntheses. Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct and regioselective modification of the quinazolinone core.
For instance, palladium-catalyzed direct arylation of quinazolin-4-ones has been developed, allowing for the introduction of various aryl groups at the 2-position. organic-chemistry.org This method is applicable to a range of aryl iodides and substituted (2H)-quinazolin-4-ones.
While not specific to this compound, related studies on other heterocyclic systems demonstrate the potential of such approaches. For example, transition-metal-free reductive hydroxymethylation of isoquinolines has been achieved, showcasing the possibility of functionalizing specific positions on aza-aromatic compounds. researchgate.net These methodologies could potentially be adapted for the regioselective functionalization of the quinazolinone ring system, offering a pathway to novel analogues.
The synthesis of isotopically labeled compounds is invaluable for elucidating reaction mechanisms and studying the metabolic fate of drugs. Deuterium (B1214612) labeling, in particular, is a common strategy due to the relative ease of incorporation and detection by techniques such as mass spectrometry and NMR spectroscopy. nih.gov
For the synthesis of an isotopic analogue of this compound, specifically labeled at the 2-methyl group, a plausible approach involves the use of deuterated reagents. Based on methodologies for related heterocyclic systems, heating the corresponding 2-methyl quinazolinone precursor in the presence of deuterated acetic acid (CH₃COOD) could facilitate deuterium exchange at the methyl group.
While direct isotopic labeling studies on this compound are not extensively reported, the principles of isotopic labeling for mechanistic investigation are well-established. For example, deuterium labeling has been used to probe the mechanisms of cytochrome P450-catalyzed reactions and to improve the therapeutic index of certain anticancer agents by altering their metabolic profiles. nih.govrsc.org In the context of quinazolinone synthesis, isotopic labeling could be employed to track the origin of atoms in the final ring system and to understand the intricacies of rearrangement or cyclization steps. For instance, using ¹⁸O-labeled precursors could help determine the source of the carbonyl oxygen in the quinazolinone ring. acs.org
The general utility of isotopic labeling in mechanistic studies is highlighted by its application in understanding the biosynthesis of complex natural products like terpenes, where it helps to unravel intricate carbocation chemistry and rearrangement cascades. nih.gov
Preclinical Pharmacological Investigations and Mechanistic Elucidation of 8 Methoxy 2 Methyl 8h Quinazolin 4 One
In Vitro Biological Activity Profiling of 8-methoxy-2-methyl-8H-quinazolin-4-one
The biological activities of quinazolin-4-one derivatives are diverse, ranging from enzyme inhibition to receptor modulation and profound effects on cellular processes. The presence of a methyl group at the C-2 position and a methoxy (B1213986) group at the C-8 position is anticipated to significantly influence the compound's potency, selectivity, and mechanism of action.
The quinazolin-4-one core is a versatile scaffold for designing enzyme inhibitors targeting various classes of enzymes, including kinases, metabolic enzymes, and hydrolases.
Kinase and Poly(ADP-ribose) Polymerase (PARP) Inhibition: The quinazoline (B50416) structure is fundamental to several approved tyrosine kinase inhibitors. nih.gov Research on related compounds suggests potential inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Furthermore, substitutions at the C-8 position of the quinazolin-4-one ring have been shown to be critical for the potency of inhibitors targeting tankyrases, members of the PARP family of enzymes. nih.govresearchgate.net Studies demonstrate that substituents at this position can forge new interactions within the enzyme's catalytic domain, thereby enhancing both affinity and selectivity. nih.govresearchgate.net Dual inhibitors targeting both PARP1 and Bromodomain-containing protein 4 (BRD4) have also been developed from the quinazolin-4(3H)-one scaffold, highlighting a potential mechanism for synthetic lethality in cancer therapy. nih.gov
Metabolic and Other Enzyme Inhibition: Derivatives of 2-methyl-quinazolin-4-one have shown potent inhibitory activity against several metabolic enzymes. For instance, certain analogues exhibit nanomolar inhibition constants (Ki) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bezmialem.edu.tr The same series of compounds also potently inhibited α-glycosidase, an enzyme targeted in diabetes management. bezmialem.edu.tr Other studies have identified quinazolinones as competitive inhibitors of human carbonic anhydrase-II (hCA-II) and as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. frontiersin.orgacs.org
Table 1: Potential Enzyme Targets for this compound Based on Analogous Compounds This table is interactive. Click on headers to sort.
| Enzyme Target Family | Specific Enzyme(s) | Observed Effect in Analogs | Reference |
|---|---|---|---|
| Kinases | EGFR, VEGFR-2, MET | Inhibition | nih.govdojindo.com |
| ADP-ribosyltransferases | Tankyrase (TNKS), PARP1 | Potent Inhibition (C-8 substitution is key) | nih.govresearchgate.netnih.gov |
| Hydrolases | AChE, BChE, α-Glycosidase | Nanomolar Inhibition | bezmialem.edu.tr |
| Hydrolases | Carbonic Anhydrase-II (hCA-II) | Competitive Inhibition | frontiersin.org |
| Hydrolases | Soluble Epoxide Hydrolase (sEH) | Inhibition | acs.org |
The quinazolin-4-one backbone has been identified as a key pharmacophore for modulating the activity of several classes of receptors, particularly within the central nervous system.
Glutamate (B1630785) Receptor Modulation: Screening of compound libraries has revealed that the quinazolin-4-one core is present in a novel class of non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, showing selectivity for NR2C/D subunits. nih.gov These antagonists act at a site independent of the channel pore and are voltage-independent. nih.gov Additionally, other quinazolin-4-one derivatives have been synthesized and identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), with micromolar IC50 values. nih.govmdpi.com
Other Receptor Interactions: The versatility of the scaffold extends to other receptor types. For example, a quinazolin-4-one derivative, ML-109, has been developed as a potent small-molecule agonist for the thyroid-stimulating hormone receptor (TSHR). acs.org
Table 2: Potential Receptor Targets for this compound Based on Analogous Compounds This table is interactive. Click on headers to sort.
| Receptor Target | Observed Effect in Analogs | IC50 / Potency | Reference |
|---|---|---|---|
| NMDA Receptor (NR2C/D) | Non-competitive antagonism | Micromolar (µM) range | nih.gov |
| mGlu7 Receptor | Negative Allosteric Modulation (NAM) | 6.14 µM (for lead compound ALX-171) | nih.govmdpi.com |
Consistent with potent enzyme and receptor activity, quinazolin-4-one derivatives exhibit significant effects on cell behavior, including proliferation, survival, and cell cycle progression, particularly in cancer cell lines.
Numerous studies report the cytotoxic and anti-proliferative activities of quinazolin-4-one derivatives against a wide range of human cancer cell lines. The antiproliferative effects are typically evaluated using colorimetric methods such as MTT, WST-8, or CCK-8 assays, which measure metabolic activity as an indicator of cell viability. dojindo.comnih.govabcam.com For example, quinazoline-1,2,3-triazole hybrids showed significant anti-proliferative effects against MET-positive cancer cell lines like AsPC-1 (pancreatic), EBC-1 (lung), and MKN-45 (gastric), with IC50 values in the low micromolar range. dojindo.com Another study on a natural quinazoline derivative reported an IC50 value of 13.04 µg/mL against the MCF-7 breast cancer cell line. nih.gov
Table 3: Anti-Proliferative Activity of Related Quinazolinone Derivatives in Cancer Cell Lines This table is interactive. Click on headers to sort.
| Cell Line | Cancer Type | Compound Series | IC50 Values | Reference |
|---|---|---|---|---|
| AsPC-1 | Pancreatic | Quinazoline-1,2,3-triazole hybrids | As low as 6.1 µM | dojindo.com |
| EBC-1 | Lung | Quinazoline-1,2,3-triazole hybrids | Low µM range | dojindo.com |
| MKN-45 | Gastric | Quinazoline-1,2,3-triazole hybrids | Low µM range | dojindo.com |
A primary mechanism underlying the anti-proliferative effect of quinazolinone compounds is the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest: Depending on the specific substitutions and the cancer cell type, quinazolinone derivatives have been shown to cause cell cycle arrest at different phases. For instance, dual PARP1/BRD4 inhibitors based on the quinazolin-4(3H)-one scaffold were found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov
Apoptosis Induction: The induction of programmed cell death (apoptosis) is a hallmark of many anticancer quinazolinones. Mechanistic studies on a natural quinazoline derivative demonstrated that it induces apoptosis in MCF-7 breast cancer cells through the production of reactive oxygen species (ROS) and the activation of both intrinsic (Caspase-9) and extrinsic (Caspase-8) apoptosis pathways. nih.gov Similarly, quinazoline-1,2,3-triazole hybrids were also confirmed to induce apoptosis in MET-overexpressing AsPC-1 cells. dojindo.com
Table 4: Mechanistic Effects on Cell Cycle and Apoptosis by Related Quinazolinones This table is interactive. Click on headers to sort.
| Cellular Process | Observed Effect | Cell Line | Compound Type | Reference |
|---|---|---|---|---|
| Cell Cycle | Arrest at G1 phase | Breast Cancer Cells | PARP1/BRD4 inhibitor | nih.gov |
| Apoptosis | Induction via ROS production | MCF-7 (Breast) | Natural quinazoline | nih.gov |
| Apoptosis | Activation of Caspase-8 & -9 | MCF-7 (Breast) | Natural quinazoline | nih.gov |
The effects of quinazolin-4-one derivatives on cell proliferation and death are driven by their ability to modulate specific signaling pathways and alter the expression and activity of key proteins.
Western blot and other molecular analyses have shown that these compounds can significantly impact oncogenic signaling. For example, quinazolin-4-one-based tankyrase inhibitors attenuate the WNT/β-catenin signaling pathway, which is crucial for cancer cell proliferation. nih.govresearchgate.net Dual-target inhibitors were shown to efficiently modulate the expression levels of both BRD4 and PARP1 proteins. nih.gov In other studies, quinazoline hybrids inhibited the phosphorylation of the MET kinase, confirming target engagement within the cell. dojindo.com These findings underscore the potential of this compound to modulate critical cancer-related signaling networks.
Cell-Based Assays Investigating Cellular Responses
Intracellular Signaling Pathway Investigations
The exploration of a compound's impact on intracellular signaling is crucial to understanding its cellular mechanism of action. For a novel agent like this compound, researchers would typically employ a battery of cell-based assays to dissect its effects on key signaling cascades. This often involves the use of reporter gene assays, where the activation of a specific pathway drives the expression of a quantifiable reporter protein, such as luciferase or green fluorescent protein.
Furthermore, techniques like Western blotting would be utilized to probe the phosphorylation status, and thus the activation state, of key proteins within signaling pathways. For instance, investigations might focus on pathways commonly modulated by quinazolinone derivatives, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and STAT signaling pathways, which are fundamental to cell proliferation, survival, and inflammation.
Target Identification and Validation Methodologies
Identifying the direct molecular target(s) of a compound is a pivotal step in drug discovery. A common initial approach is computational in nature, involving molecular docking studies where the compound is virtually screened against a library of known protein structures. This can provide initial hypotheses about potential binding partners.
Experimentally, affinity chromatography is a powerful technique. Here, the compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are captured and can subsequently be identified using mass spectrometry. Another approach is the use of chemical proteomics, which can identify target proteins in a more native cellular context.
Once a potential target is identified, validation is essential. This can be achieved through several methods, including:
In vitro binding assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics between the compound and the purified target protein.
Target knockdown or knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cellular effects of the compound are diminished or abolished in these modified cells, it provides strong evidence that the protein is the relevant target.
Enzymatic assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or activator.
Molecular Mechanisms of Action of this compound
Elucidating the precise molecular mechanisms through which a compound exerts its effects builds upon target identification and signaling pathway analysis.
Protein-Ligand Interaction Analysis
Following the identification of a target protein, a detailed analysis of the interaction between the protein and the ligand (this compound) is performed. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), can provide an atomic-level view of the binding site. These structures reveal the specific amino acid residues involved in the interaction, the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon ligand binding.
Computational molecular dynamics simulations can complement this by providing insights into the stability of the protein-ligand complex and the flexibility of the binding pocket over time.
Elucidation of Downstream Signaling Cascades
Once the direct target and its immediate downstream effectors are known, the investigation broadens to map the entire signaling cascade. This involves systematically examining the activation state of proteins further down the pathway. For example, if the compound inhibits a specific kinase, researchers would assess the phosphorylation of that kinase's known substrates and the subsequent signaling events. Phospho-proteomic approaches can provide a global view of changes in protein phosphorylation across the cell in response to compound treatment.
Investigation of Specific Molecular Pathways Affected
The culmination of these studies allows for the delineation of the specific molecular pathways modulated by the compound. This involves integrating the data from target identification, protein-ligand interaction analysis, and downstream signaling studies. For instance, research on other quinazolin-4-one derivatives has shown them to affect pathways related to:
Glutamatergic signaling: Some derivatives act as negative allosteric modulators of metabotropic glutamate receptors (e.g., mGlu7), which could be relevant in neurological and psychiatric disorders. nih.gov
Receptor tyrosine kinase (RTK) signaling: Many quinazolinones are potent inhibitors of RTKs like EGFR and VEGFR, which are critical drivers of cancer cell proliferation and angiogenesis.
NMDA receptor signaling: Certain quinazolin-4-ones have been identified as non-competitive antagonists of specific NMDA receptor subunits, suggesting a role in modulating excitatory neurotransmission. nih.gov
In Vivo Preclinical Efficacy Studies in Disease Models
After establishing a plausible mechanism of action and demonstrating cellular activity, the compound's efficacy is tested in living organisms using relevant disease models. The choice of model depends on the hypothesized therapeutic application. For example:
Oncology: If the compound shows anti-proliferative activity in cancer cell lines, it would be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. The primary endpoints would be the inhibition of tumor growth and potentially metastasis.
Neuroscience: For a compound targeting neurological pathways, models of conditions like epilepsy, schizophrenia, or neuropathic pain would be employed. Efficacy would be assessed through behavioral tests and physiological measurements. For instance, antipsychotic-like activity can be evaluated using models such as DOI-induced head-twitch response or MK-801-induced hyperactivity. nih.gov
During these in vivo studies, pharmacokinetic properties (absorption, distribution, metabolism, and excretion) are also evaluated to understand the compound's behavior in the body.
Table of Investigated Parameters in Preclinical Studies
| Parameter Category | Specific Assays/Techniques | Purpose |
|---|---|---|
| Intracellular Signaling | Reporter Gene Assays, Western Blotting | To determine the effect on specific signaling pathways (e.g., MAPK, PI3K/Akt). |
| Target Identification | Affinity Chromatography, Chemical Proteomics | To identify the direct molecular target(s) of the compound. |
| Target Validation | Surface Plasmon Resonance (SPR), siRNA/CRISPR | To confirm and characterize the interaction with the identified target. |
| Protein-Ligand Interaction | X-ray Crystallography, Molecular Dynamics | To visualize the atomic-level binding of the compound to its target. |
| In Vivo Efficacy | Xenograft Models, Behavioral Models | To assess the therapeutic potential of the compound in a living organism. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-phenyl-2-styrylquinazolin-4(3H)-one |
| (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one (CP-465,022) |
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |
| 2-chloromethyl-3H-quinazolin-4-one |
| 8-methoxy-2-phenylquinazolin-4(3H)-one |
Selection and Characterization of Relevant Preclinical Disease Models
The selection of appropriate preclinical disease models is a critical step in evaluating the therapeutic potential of any new chemical entity. For quinazolinone derivatives, which have shown promise primarily as anticancer agents, a variety of in vitro and in vivo models are commonly employed.
In Vitro Models:
Initial screening of quinazolinone compounds typically involves a panel of human cancer cell lines to assess their cytotoxic and antiproliferative activities. The choice of cell lines is often guided by the molecular target of the compound series or the desire to test for broad-spectrum activity. Commonly used cell lines for evaluating related quinazolinone derivatives include:
Lung Cancer: A549
Breast Cancer: MCF-7
Cervical Cancer: HeLa
Colon Cancer: HT-29, HCT-116
Prostate Cancer: DU-145
Leukemia: L1210 (murine)
These cell lines allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50), providing a preliminary indication of a compound's potency. For instance, studies on 3-methyl-quinazolinone derivatives have utilized A549, PC-3, and SMMC-7721 cell lines to establish initial structure-activity relationships. nih.gov
In Vivo Models:
Promising compounds from in vitro assays are often advanced to in vivo studies using animal models to evaluate their efficacy and systemic effects. For anticancer quinazolinones, rodent models are prevalent.
Xenograft Models: These models involve the transplantation of human cancer cells into immunocompromised mice (e.g., nude mice or SCID mice). This allows for the assessment of a compound's ability to inhibit the growth of human tumors in a living organism. For example, the A2780 human ovarian carcinoma xenograft model has been used to evaluate the in vivo efficacy of quinazoline-based cyclin-dependent kinase inhibitors. nih.gov
Allograft (Syngeneic) Models: In these models, murine tumor cells are transplanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interaction between the compound, the tumor, and the host immune system. Examples include the use of Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in Swiss albino mice to assess the anti-tumor activity of novel quinazoline derivatives. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously due to specific genetic mutations, closely mimicking the genetic progression of human cancers. While more complex and time-consuming to develop, GEMMs can provide valuable insights into the efficacy of a compound in a more clinically relevant context.
Biomarker Discovery and Validation in Model Systems
Biomarkers are crucial for patient selection, monitoring treatment response, and understanding the mechanism of action of a therapeutic agent. In the context of preclinical research on quinazolinone derivatives, biomarker studies are often integrated with the evaluation in disease models.
Biomarker Discovery:
The discovery of potential biomarkers can be approached through several methods:
Target-Based Approaches: If the molecular target of the quinazolinone derivative is known (e.g., a specific kinase or enzyme), the expression or activity level of that target in different cancer cell lines or tumor tissues can serve as a predictive biomarker of response. For many quinazoline-based anticancer agents, the epidermal growth factor receptor (EGFR) is a key target. nih.govmdpi.com
Genomic and Proteomic Profiling: High-throughput screening of cancer cell lines can identify genetic mutations, gene expression signatures, or protein expression patterns that correlate with sensitivity or resistance to a particular compound.
Metabolomics: This approach involves the comprehensive analysis of small molecule metabolites in biological systems and can reveal metabolic pathways that are perturbed by the compound, potentially identifying novel biomarkers.
Biomarker Validation:
Once potential biomarkers are identified, they need to be validated in preclinical models.
In Vitro Validation: The correlation between the biomarker and drug sensitivity is typically confirmed across a larger panel of cell lines. For example, if a specific mutation is hypothesized to confer sensitivity, cell lines with and without that mutation would be tested for their response to the compound.
In Vivo Validation: The predictive value of the biomarker is then tested in animal models. This could involve implanting tumors with different biomarker statuses into mice and comparing their response to treatment. For instance, if a quinazolinone is found to be particularly effective against tumors with high levels of a specific protein, this would be validated in xenograft models derived from cell lines with varying expression of that protein.
For the broader class of quinazolines, several molecular targets have been identified that can serve as or lead to the discovery of biomarkers. These include:
Epidermal Growth factor receptor (EGFR): A well-established target for many clinically approved quinazoline-based drugs. nih.govmdpi.com
Poly(ADP-ribose) polymerase (PARP): A DNA repair enzyme inhibited by some quinazolinone derivatives. evitachem.comnih.gov
Tubulin: The protein that forms microtubules, which is a target for some cytotoxic quinazolinones. acs.org
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle that have been targeted by quinazoline inhibitors. nih.gov
The validation of these biomarkers in relevant preclinical models is essential before they can be considered for use in clinical trials.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methoxy 2 Methyl 8h Quinazolin 4 One Analogues
Identification of Key Pharmacophoric Features within the 8-methoxy-2-methyl-8H-quinazolin-4-one Scaffold
The fundamental pharmacophore of quinazolinone derivatives consists of a fused benzene (B151609) and pyrimidine (B1678525) ring system. nih.gov For analogues of this compound, several key features are considered crucial for their biological activity. The quinazolin-4-one core itself serves as a critical anchor, often engaging in hydrogen bonding interactions with biological targets. nih.gov
The substituents at various positions of the quinazolinone ring significantly modulate the compound's electronic and steric properties, which in turn dictates its biological activity. nih.gov In the case of this compound, the key pharmacophoric elements are:
The Quinazolin-4-one Nucleus: This bicyclic system is a cornerstone of activity. The nitrogen atoms (N-1 and N-3) and the carbonyl group at C-4 are primary sites for interactions with biological macromolecules. nih.gov
The 2-methyl Group: Substitution at the C-2 position is a common strategy in the design of quinazolinone-based compounds. The nature of the substituent at this position can influence the compound's potency and selectivity. For instance, in some series of quinazolinone derivatives, a methyl group at C-2 has been found to be favorable for certain biological activities. nih.gov
The 8-methoxy Group: Substituents on the benzene ring of the quinazolinone scaffold, particularly at the C-8 position, have a significant impact on the molecule's properties. An electron-donating group like methoxy (B1213986) at the C-8 position can alter the electron density of the aromatic ring, potentially enhancing binding affinity to specific targets. biorxiv.org Prior studies have suggested that small, electron-rich substituents at the C-8 position may enhance inhibitory potency towards certain enzymes like tankyrases. biorxiv.org
Impact of Substituent Modifications on Biological Activity and Selectivity
The modification of substituents on the this compound scaffold has been a key area of investigation to understand and optimize its biological activity.
Substitutions at the C-2 Position:
Research on related quinazolin-4-one scaffolds has demonstrated that the substituent at the C-2 position plays a critical role in determining potency and selectivity. For example, in a study on tankyrase inhibitors with a C-8 diol substitution, replacing the C-2 methyl group with a phenyl group significantly increased potency. This suggests that the C-2 position can be modified to explore interactions with hydrophobic pockets in target proteins. biorxiv.org
Substitutions at the C-8 Position:
The C-8 position has been identified as a key site for modification to improve the pharmacological profile of quinazolinone derivatives. The introduction of a methoxy group at C-8, as in the parent compound, is believed to positively influence activity. One study highlighted that the C-8 methoxy group on the quinolone moxifloxacin (B1663623) appeared to significantly lower the propensity for resistance development compared to a chlorine atom at the same position. nih.gov
In a study focused on tankyrase inhibitors, various substituents were introduced at the C-8 position of a 2-phenyl-quinazolin-4-one scaffold. The results indicated that larger substituents, such as nitro and diol groups, could engage in new interactions within the catalytic domain of the enzyme, thereby improving both affinity and selectivity. nih.gov
The following interactive table summarizes the structure-activity relationship data for a series of C-8 substituted 2-phenyl-quinazolin-4-one analogues as tankyrase inhibitors. This provides insight into how modifications at the C-8 position, in conjunction with a C-2 phenyl group, can influence biological activity.
Substitutions at Other Positions:
While the focus is on this compound, it is informative to consider substitutions at other positions based on broader quinazolinone research. For example, modifications at the N-3 position with various aromatic and heterocyclic moieties have been extensively explored and shown to significantly impact anticancer and other biological activities. nih.gov
Rational Design Principles for Optimized this compound Derivatives
The rational design of more potent and selective analogues of this compound is guided by an understanding of its SAR and the structural biology of its targets. Key design principles include:
Fragment-Based and Hybridization Approaches: A common strategy involves combining the quinazolinone scaffold with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or dual-target activities. unar.ac.id For instance, the quinazolinone core could be linked to moieties known to interact with specific enzyme domains.
Target-Specific Substituent Placement: Based on the topology of the target's binding site, substituents can be rationally placed to maximize favorable interactions. For example, if a target has a deep hydrophobic pocket, extending the C-2 substituent from a methyl to a larger hydrophobic group could enhance binding. biorxiv.org Similarly, the C-8 methoxy group can be a starting point for introducing other functionalities that can form hydrogen bonds or other specific interactions with the target protein. nih.gov
Bioisosteric Replacement: The methoxy group at the C-8 position can be replaced by other bioisosteres to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, while maintaining or improving biological activity.
A study on dual-target inhibitors for BRD4 and PARP1 utilized a fragment-based combinatorial screening approach to rationally design potent quinazolin-4(3H)-one derivatives. nih.gov This highlights the power of combining structural knowledge of different targets to design multi-functional ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not extensively reported, the principles and findings from QSAR studies on the broader quinazolinone class are highly relevant.
The development of a QSAR model for this compound analogues would typically involve the following steps:
Data Set Selection: A series of analogues with varying substituents at different positions (e.g., C-2, N-3, and other positions on the benzene ring) and their corresponding biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each analogue.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
A 3D-QSAR study on quinazolin-4(3H)-one analogues as EGFR inhibitors highlighted the importance of steric and electrostatic fields in determining activity. nih.gov The contour maps generated from such studies can guide the design of new, more potent compounds. For instance, green contours in a CoMFA steric map indicate regions where bulky groups enhance activity, while yellow contours suggest that bulky groups are detrimental. unar.ac.id
The validation of a QSAR model is crucial to ensure its reliability for predicting the activity of new compounds. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) are used to assess the model's goodness-of-fit and predictive ability. nih.gov
Interpretation of the QSAR model provides insights into the key structural features that govern the biological activity. For example, a QSAR model might reveal that increased lipophilicity at a certain position is positively correlated with activity, while the presence of a hydrogen bond donor at another position is negatively correlated. This information is invaluable for the rational design of new analogues.
A 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors found that green contours were detected around the 8-position of the quinazolin-4-one scaffold, suggesting that bulky groups in this region could enhance activity. unar.ac.id This finding is directly relevant to the design of novel 8-substituted analogues.
The following interactive table presents data from a 3D-QSAR study on quinazolin-4(3H)-one analogs, illustrating the relationship between structure and EGFR inhibitory activity.
Exploration of Stereochemical Influences on Activity (if applicable)
The influence of stereochemistry on the biological activity of this compound analogues would become relevant if a chiral center is introduced into the molecule. For the parent compound, there are no chiral centers. However, if modifications, for instance at the C-2 position with a substituted alkyl chain or at the N-3 position with a chiral moiety, introduce stereoisomers, it would be crucial to investigate their differential effects.
In such cases, the synthesis of individual enantiomers or diastereomers and their separate biological evaluation would be necessary. Often, one stereoisomer exhibits significantly higher potency than the other(s) due to a better fit within the chiral binding site of the biological target. While specific studies on the stereochemical influences of this compound analogues are not prominent in the reviewed literature, it remains a critical consideration in the broader context of drug design and development for any chiral quinazolinone derivative.
Computational Chemistry and Molecular Modeling of 8 Methoxy 2 Methyl 8h Quinazolin 4 One
Molecular Docking Simulations of 8-methoxy-2-methyl-8H-quinazolin-4-one with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a ligand, such as this compound, and elucidating the specific interactions that stabilize the ligand-receptor complex. For quinazolinone derivatives, docking studies have been successfully employed to predict their binding affinity against various targets, including enzymes like dihydrofolate reductase (DHFR), cyclooxygenase-2 (COX-2), and various protein kinases. nih.govnih.govnih.gov
In a hypothetical docking study of this compound against a protein kinase like Epidermal Growth Factor Receptor (EGFR), the quinazolinone core would likely form key hydrogen bonds with residues in the hinge region of the ATP-binding site. nih.govnih.gov The 8-methoxy group could extend into a hydrophobic pocket, forming favorable van der Waals interactions, while the 2-methyl group could provide additional hydrophobic contacts, enhancing binding affinity. The results of such a study would typically be presented in a table summarizing the binding energies and key interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Biological Targets
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Interaction Type |
| EGFR (1M17) | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
| VEGFR2 (3WZE) | -7.9 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Pi-Alkyl |
| c-Met (3U6I) | -8.2 | Tyr1230, Met1211, Asp1222 | Hydrogen Bond, Hydrophobic |
| DHFR (1DHF) | -7.5 | Ile7, Phe31, Ile94 | Hydrophobic, Pi-Alkyl |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. figshare.comresearchgate.netabap.co.in MD simulations can assess the conformational stability of this compound within a binding site and calculate the binding free energy, providing a more accurate prediction of binding affinity. rsc.orgnih.gov Studies on other quinazolinone derivatives have used MD simulations to confirm the stability of docking poses and to observe how water molecules mediate interactions between the ligand and the protein. figshare.comabap.co.in
An MD simulation of this compound bound to EGFR, for instance, would likely show that the critical hydrogen bonds are maintained throughout the simulation, indicating a stable interaction. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to ensure the system reaches equilibrium.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings
| Simulation Parameter | Value/Description |
| Software | AMBER, GROMACS, or Desmond |
| Force Field | AMBER ff14SB, CHARMM36m |
| Simulation Time | 100 ns |
| Key Findings | Stable RMSD for ligand and protein, persistent hydrogen bonding with hinge residues, stable conformation of the 8-methoxy group in the hydrophobic pocket. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. researchgate.netresearchgate.net For quinazolinone derivatives, DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and dipole moment. researchgate.netufms.br These parameters help in predicting the sites of electrophilic and nucleophilic attack and the nature of intermolecular interactions.
For this compound, DFT calculations would likely reveal that the electron-donating methoxy (B1213986) group increases the electron density on the quinazolinone ring system, potentially influencing its stacking interactions with aromatic residues in a binding pocket. The carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be the primary sites for hydrogen bonding, as indicated by the molecular electrostatic potential map.
Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Ligand-Based Drug Design (LBDD) Approaches for this compound
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods become invaluable. researchgate.netrsc.org Quantitative Structure-Activity Relationship (QSAR) studies are a prominent LBDD approach that correlates the physicochemical properties of a series of compounds with their biological activities. ufv.brrsc.org For quinazolinone derivatives, QSAR models have been developed to predict their anticonvulsant and anticancer activities based on various molecular descriptors. researchgate.netrsc.org
A QSAR study incorporating this compound would involve generating a dataset of quinazolinone analogs with known activities and calculating a wide range of descriptors (e.g., topological, electronic, and steric). A statistically robust model could then be built to predict the activity of new derivatives, including our target compound, and to identify the key structural features that influence bioactivity.
Structure-Based Drug Design (SBDD) Methodologies Utilizing this compound as a Template
In contrast to LBDD, structure-based drug design (SBDD) relies on the known 3D structure of the biological target. researchgate.netresearchgate.net Using this compound as a starting point or "template," new analogs can be designed to optimize interactions within the target's binding site. For example, if docking studies reveal an unoccupied hydrophobic pocket near the 2-methyl group, new derivatives with larger alkyl or aryl substituents at this position could be designed to fill this pocket and enhance binding affinity. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. nih.govnih.gov
In Silico Screening and Virtual Library Design Based on this compound
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.net A virtual library can be designed around the this compound scaffold by systematically modifying its substituents. chemrxiv.org For instance, different functional groups could be introduced at various positions on the quinazolinone ring, and this virtual library could then be screened against a panel of biological targets using high-throughput docking. This approach allows for the rapid exploration of a vast chemical space to identify promising lead compounds for further development.
Advanced Analytical and Spectroscopic Techniques in the Characterization and Research of 8 Methoxy 2 Methyl 8h Quinazolin 4 One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 8-methoxy-2-methyl-8H-quinazolin-4-one. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring portion of the quinazolinone system. Based on the substitution pattern and known electronic effects, the chemical shifts can be predicted. The methyl group at the C2 position would typically appear as a sharp singlet in the upfield region (around δ 2.3-2.5 ppm). nih.gov The methoxy (B1213986) group protons at the C8 position would also produce a singlet, generally found around δ 3.8-4.0 ppm. nih.gov The N-H proton of the quinazolinone ring is expected to be a broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to hydrogen bonding and its acidic nature. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the structure. The carbonyl carbon (C4) of the quinazolinone ring is characteristically deshielded, appearing significantly downfield (δ > 160 ppm). rsc.orgresearchgate.net The carbon atoms of the aromatic rings resonate in the typical range of δ 110-150 ppm. The carbon attached to the methoxy group (C8) would be shifted downfield due to the oxygen's electronegativity, while the methoxy carbon itself would appear around δ 55-56 ppm. yale.edu The methyl group carbon (C2-CH₃) would be found in the upfield region of the spectrum (around δ 14-25 ppm). nih.gov
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to resolve any ambiguities in the one-dimensional spectra and to definitively assign proton and carbon signals. aimspress.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.4 | ~22 |
| C8-OCH₃ | ~3.9 | ~56 |
| Aromatic-H | ~7.0 - 7.8 | - |
| NH | ~12.5 | - |
| Aromatic-C | - | ~115 - 150 |
| C=N (C2) | - | ~152 |
| C=O (C4) | - | ~162 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₀H₁₀N₂O₂), the exact molecular weight is 190.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
Electron Ionization (EI-MS): This hard ionization technique typically causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The molecular ion peak (M⁺) at m/z 190 would be observed. Common fragmentation pathways for quinazolinones involve the loss of small, stable molecules or radicals. researchgate.net For the target compound, characteristic fragments could arise from the loss of a methyl radical (•CH₃) from the C2 position to give an ion at m/z 175, or the loss of a formyl radical (•CHO) or carbon monoxide (CO). The fragmentation pattern of 2-methyl-4(3H)-quinazolinone shows a prominent molecular ion peak and key fragments that can be used for structural confirmation. nist.gov
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is less likely to cause in-source fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺ at m/z 191. aimspress.comstackexchange.com This is particularly useful for confirming the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can be used with ESI, where the [M+H]⁺ ion is selected and fragmented to provide structural information, often yielding different fragmentation patterns compared to EI. stackexchange.com
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Technique | Description |
|---|---|---|---|
| [M]⁺ | 190 | EI | Molecular Ion |
| [M+H]⁺ | 191 | ESI | Protonated Molecular Ion |
| [M-CH₃]⁺ | 175 | EI/MS-MS | Loss of methyl radical |
| [M-CO]⁺ | 162 | EI/MS-MS | Loss of carbon monoxide |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp absorption band between 1650 and 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the quinazolinone ring. mdpi.com The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Other key signals include C=N stretching around 1600-1640 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and the C-O stretching of the methoxy group, which typically appears as a strong band near 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone scaffold is a conjugated system, and as such, it exhibits characteristic absorption bands in the UV-Vis region. Typically, quinazolinone derivatives show two main absorption bands. researchgate.net The first, at a shorter wavelength (around 240–300 nm), is attributed to π→π* transitions within the aromatic system. researchgate.netnih.gov A second, longer-wavelength band (around 310–350 nm) is often assigned to an n→π* transition involving the non-bonding electrons of the carbonyl oxygen and nitrogen atoms. researchgate.netnih.gov The exact position and intensity of these bands (λₘₐₓ) can be influenced by substituents on the quinazolinone ring and the solvent used. nih.gov The presence of the electron-donating methoxy group may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Table 3: Characteristic IR and UV-Vis Data for Quinazolinone Derivatives Data based on analogous compounds.
| Technique | Feature | Expected Range / Value | Reference |
|---|---|---|---|
| IR | N-H stretch | 3100 - 3300 cm⁻¹ | mdpi.com |
| IR | C=O stretch | 1650 - 1700 cm⁻¹ | mdpi.com |
| IR | C=N stretch | 1600 - 1640 cm⁻¹ | nih.gov |
| IR | C-O stretch (aryl ether) | 1230 - 1270 cm⁻¹ | |
| UV-Vis | π→π* transition | 240 - 300 nm | researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can precisely determine bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the compound's constitution and conformation in the solid state.
Table 4: Example Crystallographic Data for a Related Quinazolinone Derivative (4-methoxyquinazoline)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 6.9590 (6) | nih.gov |
| b (Å) | 4.0517 (3) | nih.gov |
| c (Å) | 13.5858 (12) | nih.gov |
| β (°) | 91.754 (8) | nih.gov |
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized organic compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. nih.gov A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated components are visualized under UV light, allowing for the calculation of the retention factor (Rf) value, which is characteristic of the compound in that specific solvent system.
Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for final purity analysis and, in some cases, for purification. researchgate.net A reversed-phase C18 column is commonly used for quinazolinone derivatives, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound is detected by a UV detector set at one of its absorption maxima (λₘₐₓ). The retention time is a characteristic property of the compound under specific HPLC conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination.
Table 5: Example Chromatographic Methods for Quinazolinone Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) | Purification |
Future Directions and Emerging Research Avenues for 8 Methoxy 2 Methyl 8h Quinazolin 4 One
Exploration of Novel Therapeutic Indications and Biological Targets
The inherent versatility of the quinazolinone core suggests that 8-methoxy-2-methyl-8H-quinazolin-4-one could be effective against a range of diseases by interacting with various biological targets. Research on analogous structures provides a roadmap for exploring new therapeutic uses.
Oncology: Quinazolinone derivatives are well-known for their anticancer properties. nih.gov Future research could investigate the potential of this compound as an inhibitor of several key cancer-related targets. One promising avenue is the inhibition of tubulin polymerization, a mechanism employed by successful anticancer agents. nih.gov A lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a novel inhibitor that targets the colchicine (B1669291) binding site on tubulin. nih.gov Other potential targets include protein kinases, which control cell division and angiogenesis. nih.gov Derivatives of quinazolin-4(3H)-one have shown potent inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, and EGFR. nih.gov Furthermore, the concept of dual-target inhibitors, such as those co-targeting Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), represents another cutting-edge approach for breast cancer therapy that could be explored. nih.gov
Neurological Disorders: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic transmission in the central nervous system, and their abnormal activation is implicated in conditions like Alzheimer's, Parkinson's, and schizophrenia. nih.gov A novel class of quinazolin-4-one derivatives has been identified as non-competitive, subunit-selective NMDA receptor antagonists. nih.gov By modifying substituents on the quinazolinone ring, researchers have achieved significant selectivity for NR2C/D-containing receptors, suggesting that this compound could be investigated for its potential in treating various neurological and psychiatric disorders. nih.gov
Inflammatory and Infectious Diseases: The anti-inflammatory potential of quinazolinones is another significant area of research. nih.gov Some derivatives are believed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Specifically, quinazolinone Schiff's bases have been developed as COX-2 inhibitors. researchgate.net Beyond inflammation, recent studies have highlighted the antiviral properties of quinazolin-4-one derivatives, with some compounds identified as effective inhibitors of the SARS-CoV-2 main protease, which is essential for viral replication. This opens a potential avenue for developing this compound as an antiviral agent.
| Potential Therapeutic Area | Biological Target | Supporting Evidence from Analogues |
| Oncology | Tubulin (Colchicine Binding Site) | A closely related methoxy-quinazolinone derivative acts as a tubulin polymerization inhibitor. nih.gov |
| Oncology | Tyrosine Kinases (EGFR, HER2, CDK2) | Quinazolin-4(3H)-one derivatives show potent multi-kinase inhibitory activity. nih.gov |
| Oncology | PARP1 and BRD4 | Dual-targeted inhibitors based on the quinazolinone scaffold have been developed for breast cancer. nih.gov |
| Neurological Disorders | NMDA Receptors (NR2C/D subunits) | Quinazolin-4-one derivatives act as selective, non-competitive NMDA receptor antagonists. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX-2) | Quinazolinone derivatives have been shown to inhibit COX enzymes. researchgate.net |
| Infectious Diseases | Viral Proteases (SARS-CoV-2 Mpro) | Quinazolin-4-one based compounds have been identified as inhibitors of the main protease of SARS-CoV-2. |
Integration of this compound Research with Systems Biology and Omics Technologies
Systems biology, coupled with "omics" technologies, offers a holistic approach to understanding the complex interactions of drug molecules within a biological system. nih.gov Integrating these technologies into the research of this compound can accelerate target validation, elucidate mechanisms of action, and identify biomarkers for efficacy.
Genomics and Transcriptomics: These technologies can be used to analyze changes in gene and RNA expression following treatment with the compound. This could help identify the specific cellular pathways modulated by this compound and potentially uncover novel mechanisms of action or resistance.
Proteomics: Global analysis of protein expression and post-translational modifications can directly identify the molecular targets of a compound. Techniques like thermal proteome profiling could confirm whether this compound engages with predicted targets like tubulin or various kinases in an unbiased cellular context.
Metabolomics: By analyzing the global metabolic profile of cells or organisms after exposure to the compound, researchers can understand the downstream functional consequences of target engagement. This is particularly relevant for evaluating its effects in cancer, where metabolic reprogramming is a key hallmark.
Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This creates a comprehensive causal map from the molecular signature of the compound to its ultimate effect on cellular phenotype, providing a deep understanding of its therapeutic potential and possible off-target effects. nih.gov Complementary in silico approaches, such as the molecular docking studies used to analyze kinase inhibition by other quinazolinones, can further refine this understanding. nih.gov
Development of Advanced Delivery Systems for Preclinical Applications (e.g., targeted delivery concepts)
The therapeutic efficacy of a promising compound is often limited by its physicochemical properties, such as poor aqueous solubility, which can hinder its bioavailability. Advanced drug delivery systems offer a solution to overcome these challenges and enable targeted delivery, enhancing potency while minimizing systemic toxicity.
Prodrug Strategies: One established method to improve solubility and pharmacokinetic properties is the development of a prodrug. A well-known example is the phosphate (B84403) prodrug of combretastatin (B1194345) A-4 (CA-4), a tubulin inhibitor, which significantly improved its clinical utility. nih.gov A similar strategy could be applied to this compound, particularly if it targets tubulin.
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and circulation time. This approach can also leverage the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.
Targeted Delivery Concepts: For applications in oncology, active targeting can be achieved by conjugating the compound to a targeting moiety. This could involve creating an antibody-drug conjugate (ADC) where the antibody is directed against a tumor-specific antigen, or developing ligand-targeted nanoparticles that bind to receptors overexpressed on cancer cells. Such strategies would concentrate the therapeutic agent at the site of action, increasing its effectiveness and reducing off-target effects. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, as performed on related quinazolinones, can help predict the viability of these advanced formulations. researchgate.net
Potential for this compound as a Chemical Probe for Biological Processes
A chemical probe is a highly selective small molecule used as a tool to interrogate a specific biological target or pathway. Given the potential for high potency and selectivity among quinazolinone derivatives, this compound or an optimized analogue could be developed into a valuable chemical probe.
For a compound to serve as a high-quality chemical probe, it must demonstrate potent and highly selective engagement with its intended target. Research on related compounds has shown that quinazolinone derivatives can be engineered for remarkable selectivity, for instance, distinguishing between NMDA receptor subunits or inhibiting specific kinases. nih.govnih.gov If this compound can be optimized for similar selectivity—for example, as an inhibitor of a particular tyrosine kinase or a specific tubulin isoform—it could be used to:
Dissect the precise role of that target in cellular signaling cascades.
Validate the target's involvement in a specific disease pathology.
Elucidate the downstream biological consequences of inhibiting the target with high temporal resolution.
Unexplored Derivatization Strategies and Scaffold Modifications for Enhanced Potency or Selectivity
The quinazolinone scaffold is highly amenable to chemical modification, offering numerous opportunities to fine-tune its pharmacological properties. Future research can build upon existing structure-activity relationship (SAR) data to design next-generation compounds with superior potency, selectivity, and drug-like characteristics.
Scaffold Hopping and Core Modification: Lead optimization is not limited to peripheral substituents. Strategies like "scaffold hopping," which involve significant changes to the core structure such as C-ring expansion or isometric replacement of the A/B rings, have been successfully used to generate novel and highly potent tubulin inhibitors from a quinazolinone lead. nih.gov
Molecular Hybridization: This strategy involves covalently linking two or more distinct pharmacophores into a single hybrid molecule. nih.gov This approach can lead to compounds with multi-target activity or improved affinity for a single target. Future work could explore hybrids of this compound with other known anticancer or anti-inflammatory agents to create synergistic effects. nih.gov
Systematic Substituent Modification: SAR studies on related quinazolinones have provided clear guidance for derivatization. nih.gov It has been shown that the substituent at the 2-position is critical for antitumor activity, while modifications on the B-ring of the quinazoline (B50416) core are well-tolerated and can be used to modulate properties like solubility without losing potency. nih.gov Furthermore, the strategic placement of methoxy (B1213986) groups has been shown to be favorable for inhibiting certain targets like BRD4. nih.gov A systematic exploration of different substituents at various positions on the this compound scaffold is a logical next step to optimize its biological activity profile.
| Derivatization Strategy | Description | Potential Outcome | Reference |
| Scaffold Hopping | Altering the core heterocyclic system (e.g., ring expansion, isometric replacement). | Discovery of novel scaffolds with improved potency and different intellectual property space. | nih.gov |
| Molecular Hybridization | Covalently linking the quinazolinone moiety to another pharmacologically active molecule. | Development of multi-target agents or compounds with enhanced affinity and synergistic effects. | nih.gov |
| B-Ring Modification | Introducing or altering substituents on the benzene (B151609) ring of the quinazoline core. | Improvement of drug-like properties (e.g., solubility, metabolism) without loss of potency. | nih.gov |
| 2-Position Substitution | Modifying the methyl group at the 2-position with other chemical moieties. | Modulation of biological activity, as this position is often crucial for target interaction. | nih.gov |
Q & A
Q. How to address discrepancies in reported anti-convulsant activity of quinazolinone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
